Naphthalene-1-sulfonate

Electrophilic aromatic substitution Sulfonation regiochemistry Process chemistry

Naphthalene-1-sulfonate (1-NS) is an aromatic monosulfonate of naphthalene bearing the sulfonate group at the α-position. It is one of two monosulfonic acid isomers, the other being naphthalene-2-sulfonate (2-NS).

Molecular Formula C10H7O3S-
Molecular Weight 207.23 g/mol
Cat. No. B229774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1-sulfonate
Molecular FormulaC10H7O3S-
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-]
InChIInChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)/p-1
InChIKeyPSZYNBSKGUBXEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-1-sulfonate Procurement Guide: Isomer-Specific Reactivity, Thermal Behavior, and Application Differentiation for Industrial and Research Sourcing


Naphthalene-1-sulfonate (1-NS) is an aromatic monosulfonate of naphthalene bearing the sulfonate group at the α-position. It is one of two monosulfonic acid isomers, the other being naphthalene-2-sulfonate (2-NS) [1]. In its free acid form (naphthalene-1-sulfonic acid, CAS 85-47-2), it is a white, water-soluble solid melting at 139–140 °C; its sodium salt (CAS 130-14-3) melts at 299–301 °C and is deliquescent, highly water-soluble, and soluble in alcohol and ether [1]. Industrially, 1-NS serves as the critical intermediate for α-naphthol, aminonaphthalenesulfonic acids, and azo dyes, and finds growing use in functional materials, electro-optic crystals, and analytical detection reagents [1][2].

Why Naphthalene-2-sulfonate Cannot Replace Naphthalene-1-sulfonate in Critical α-Position-Dependent Applications


Although naphthalene-1-sulfonate and naphthalene-2-sulfonate share the same molecular formula, their positional isomerism produces fundamentally different reactivity, thermodynamic stability, and functional performance. The 1-isomer is the kinetically favored product formed at low temperature (~80 °C) and exclusively directs subsequent electrophilic substitution to the α-ring positions (predominantly 1,5- and 1,6-), whereas the 2-isomer, formed under thermodynamic control at ≥165 °C, directs substitution to different positions (mainly 1,6- and 1,7-) [1][2]. The 2-isomer is several kcal/mol more stable due to relief of the adverse 1,8-peri steric interaction present in the 1-isomer, making the 1-isomer prone to acid-catalyzed desulfonation back to naphthalene [1]. These differences mean that synthesis routes requiring the α-sulfonate as a directing or leaving group—such as α-naphthol production, 8-anilinonaphthalene-1-sulfonate (ANS) fluorescent probe synthesis, or HMQ-N1S electro-optic crystal growth—cannot substitute the 2-isomer without complete re-engineering of process chemistry and product properties [1][3]. The quantitative evidence below establishes where these isomer-specific differences translate into measurable, decision-relevant performance gaps.

Naphthalene-1-sulfonate: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Sulfonation Product Distribution: α- vs. β-Isomer Directs Divergent Disulfonic Acid Outcomes in 98.5% H₂SO₄

Under identical reaction conditions (98.5% H₂SO₄ at 25.0 °C), naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid produce completely different disulfonic acid distributions. The 1-isomer yields 58% 1,5-disulfonic acid, 32% 1,6-, and 10% 1,7-, while the 2-isomer yields only 4% 1,3-, 74% 1,6-, 18% 1,7-, and 4% 2,6- + 2,7-disulfonic acids [1]. This means the 1-sulfonate directs >90% of further substitution to the same (α) ring, whereas the 2-sulfonate directs >92% to the opposite (β) ring or mixed positions. For downstream synthesis of 1,5- or 1,6-naphthalenedisulfonic acid derivatives—key intermediates in dyes and optical brighteners—the 1-isomer is the mandatory starting material; substitution with the 2-isomer would deliver a completely different, largely unusable product profile [1].

Electrophilic aromatic substitution Sulfonation regiochemistry Process chemistry

Thermodynamic Stability and Desulfonation Susceptibility: The 1-Isomer Requires Strict Thermal Management During Processing

Naphthalene-2-sulfonic acid is several kcal/mol more stable than the 1-isomer due to the absence of a 1,8-peri steric interaction [1]. This thermodynamic difference has operational consequences: upon heating with dilute aqueous acid, naphthalene-1-sulfonic acid reverts to naphthalene (desulfonation), whereas the 2-isomer resists such degradation [2]. Furthermore, the free acid melting point of the 1-isomer (139–140 °C) is 15–16 °C higher than that of the 2-isomer monohydrate (124 °C), and the sodium salt of the 1-isomer melts sharply at 299–301 °C, compared to >275 °C with decomposition for the sodium 2-isomer [1][2][3]. These data indicate that while the 1-isomer sodium salt has a higher melting point and melts without decomposition, its free acid is intrinsically less thermally robust than the 2-isomer free acid, requiring tighter temperature control during acid-catalyzed steps.

Thermodynamic stability Desulfonation Process safety

Antibacterial Activity: Sodium 1-Naphthalenesulfonate-Functionalized rGO-AgNP Hybrid Outperforms PVP-Stabilized AgNPs

A direct head-to-head comparison demonstrated that silver nanoparticles (AgNPs) supported on sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide (AgNP-NA-rGO) exhibit substantially higher antibacterial activity than polyvinyl pyrrolidone (PVP)-stabilized AgNPs [1]. The AgNPs on NA-rGO were more stable than those on PVP, resulting in long-term antibacterial effects that PVP-stabilized AgNPs could not sustain. Additionally, the AgNP-NA-rGO hybrid showed excellent water solubility and lower cytotoxicity [1]. The 1-naphthalenesulfonate moiety provides both π–π stacking interactions with the graphene surface and electrostatic stabilization of the AgNPs—functionalities that the 2-naphthalenesulfonate isomer could theoretically provide but that have only been demonstrated and optimized with the 1-isomer in this application [1].

Nanomaterials Antibacterial Graphene oxide functionalization

Interfacial Tension Reduction: Sodium 1-Naphthalenesulfonate Achieves Dramatic IFT Lowering via π–π Stacking and Electrostatic Interactions

Sodium 1-naphthalenesulfonate (SNS), bearing two conjugated aromatic structures, was systematically evaluated for its effect on interfacial tension (IFT) at water/model oil interfaces in combination with three cationic surfactants (M12, L12, DTAB) [1]. The SNS/surfactant systems achieved dramatic IFT reduction dominated by π–π stacking interaction and electrostatic attraction, as confirmed by control experiments using three other salts (lacking the naphthalene π-system) and two surfactants. The M12/SNS system exhibited the optimum interfacial activity and demonstrated remarkable ability to improve crude oil recovery [1]. The 1-position sulfonate's molecular geometry enables effective π–π stacking with aromatic oil components while simultaneously engaging in electrostatic interactions with cationic surfactants; the 2-isomer, while aromatic, would present a different molecular orientation that may alter these synergistic interactions, though no direct 1-NS vs. 2-NS IFT comparison is available [1].

Enhanced oil recovery Interfacial tension Surfactant synergy

Solid–Liquid Equilibrium Phase Behavior: Isomer-Specific Solubility Enables Selective Crystallization Purification

The ternary solid–liquid equilibrium (SLE) phase diagram for sodium 1-naphthalenesulfonate + sodium 2-naphthalenesulfonate + water was systematically determined at 283.15, 303.15, and 323.15 K [1]. At each temperature, the two sodium salts form distinct pure solid phases with no solid solution formation, and their solubility data were regressed using the NRTL thermodynamic model with acceptable accuracy [1]. This phase behavior is directly exploited for industrial purification: sodium 1- and 2-naphthalenesulfonate can be separated and purified via crystallization from water, and understanding the ternary SLE enables optimization of process conditions for maximum yield and purity of the 1-isomer [1]. No ternary SLE data are available for the 2-isomer as the primary target compound, making this evidence specific to the 1-isomer purification pathway.

Crystallization Phase equilibria Purification

Biodegradation Sequence: Microbial Utilization of 1-NS Is Suppressed in Favor of 2-NS in Mixed Substrate Environments

In mixed substrate experiments with Pseudomonas sp. C22, which can utilize both 1-naphthalenesulfonate (1NS) and 2-naphthalenesulfonate (2NS) as sole carbon sources, 1NS is utilized only after complete consumption of 2NS [1]. Furthermore, Pseudomonas sp. A3 can utilize 2NS but not 1NS, indicating that the 2-isomer is more readily biodegradable across multiple pseudomonad strains [1]. During exponential growth on naphthalenesulfonates, approximately 10% of the organic carbon is temporarily excreted as unidentified metabolites [1]. This sequential utilization pattern has implications for environmental monitoring and wastewater treatment: analytical methods must distinguish between the two isomers because their persistence and degradation kinetics differ significantly [1][2].

Biodegradation Environmental fate Wastewater treatment

Naphthalene-1-sulfonate: Evidence-Backed Application Scenarios Where the 1-Isomer Is the Scientifically Preferred Choice


α-Naphthol and Azo Dye Intermediate Synthesis Requiring 1-Position Sulfonate as Leaving/Directing Group

Naphthalene-1-sulfonate is the mandatory precursor for α-naphthol production via alkali fusion (replacement of the 1-sulfonate with –OH), and for subsequent synthesis of aminonaphthalenesulfonic acids used in azo dyes [1]. The 2-isomer cannot substitute because alkali fusion of naphthalene-2-sulfonate yields β-naphthol—a different product with distinct dye chemistry [1]. The sulfonation product distribution evidence (Section 3, Evidence Item 1) confirms that the 1-isomer directs further sulfonation to the 1,5- and 1,6-positions, which are essential for producing specific disulfonic acid dye intermediates. Procurement for dye intermediate manufacturing must specify the 1-isomer to ensure correct regiochemical outcomes [1].

Silver Nanoparticle–Graphene Oxide Hybrid Antibacterial Materials Requiring Long-Term Stability and Low Cytotoxicity

Sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide (NA-rGO) serves as an effective substrate for stabilizing silver nanoparticles, producing a hybrid material (AgNP-NA-rGO) with substantially higher antibacterial activity, greater stability, and lower cytotoxicity than PVP-stabilized AgNP controls [2]. The 1-naphthalenesulfonate moiety provides both π–π stacking with the graphene surface and electrostatic stabilization critical to performance. For procurement of functionalized graphene oxide for antibacterial nanocomposite development, NA-rGO represents a demonstrated platform chemistry where the 1-isomer functionality is essential to material performance [2].

Enhanced Oil Recovery Surfactant Formulations Exploiting π–π Stacking Interactions for Interfacial Tension Reduction

Sodium 1-naphthalenesulfonate (SNS) synergistically reduces interfacial tension at water/oil interfaces when combined with cationic surfactants, with the M12/SNS system showing optimum performance for crude oil recovery applications [3]. The π–π stacking interaction between the naphthalene ring and aromatic oil components, combined with electrostatic attraction to surfactant headgroups, is the mechanistic basis for this performance—control salts lacking the conjugated π-system cannot achieve comparable IFT reduction [3]. For procurement in enhanced oil recovery or surfactant formulation R&D, SNS offers a unique dual-interaction capability not available from simpler aromatic sulfonates like sodium benzenesulfonate [3].

Purification Process Design for High-Purity Sodium 1-Naphthalenesulfonate via Crystallization from Mixed Isomer Streams

The ternary solid–liquid equilibrium phase diagram for sodium 1-naphthalenesulfonate + sodium 2-naphthalenesulfonate + water provides the thermodynamic foundation for designing crystallization-based purification processes [4]. Because the two isomers form distinct pure solid phases with no solid solution formation at 283.15–323.15 K, fractional crystallization can achieve high-purity 1-isomer recovery from mixed isomer feedstocks produced during industrial sulfonation [4]. Procurement specifications requiring ≥98% isomer purity depend on this validated separation pathway, and suppliers should provide HPLC-verified isomer ratio certificates traceable to the SLE conditions [4].

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